molecular formula C11H9D3N2O2 B602578 4-Hydroxyantipyrine-D3 CAS No. 65566-65-6

4-Hydroxyantipyrine-D3

Cat. No.: B602578
CAS No.: 65566-65-6
M. Wt: 207.24
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Description

4-Hydroxyantipyrine-D3, also known as 4-Hydroxy-1,5-dimethyl-3-oxo-2-phenyl pyrazoline-D3, is a deuterium-labeled derivative of 4-Hydroxyantipyrine. This compound is primarily used as a reference material in analytical chemistry and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyantipyrine-D3 typically involves the deuteration of 4-Hydroxyantipyrine. The process begins with the preparation of 4-Hydroxyantipyrine, which is formed during the oxidative deamination of aminopyrine. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually through the use of deuterated reagents and solvents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuteration techniques to ensure the complete and efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified through various chromatographic methods to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyantipyrine-D3 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Hydroxyantipyrine-D3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference material in analytical chemistry for the quantification and tracking of chemical reactions.

    Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs in biological systems.

    Medicine: Utilized in clinical studies to monitor drug interactions and metabolic pathways.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drugs.

Mechanism of Action

The mechanism of action of 4-Hydroxyantipyrine-D3 is primarily related to its role as a reference material in analytical studies. The deuterium labeling allows for precise tracking and quantification of the compound in various biological and chemical processes. This enables researchers to study the metabolism, distribution, and interaction of drugs with high accuracy. The molecular targets and pathways involved include drug-metabolizing enzymes and transporters in the liver and other tissues.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyantipyrine: The non-deuterated form of 4-Hydroxyantipyrine-D3, used in similar applications but without the benefits of deuterium labeling.

    4-Aminoantipyrine: Another derivative of antipyrine, used in analytical chemistry and pharmacokinetic studies.

    4-Dimethylaminoantipyrine: A related compound with different functional groups, used in various chemical and biological studies.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential.

Properties

CAS No.

65566-65-6

Molecular Formula

C11H9D3N2O2

Molecular Weight

207.24

Purity

95% by HPLC; 98% atom D

Related CAS

1672-63-5 (unlabelled)

Synonyms

4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one

tag

Antipyrine Impurities

Origin of Product

United States

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